Ethyl 2-(morpholin-4-yl)-5-nitropyridine-3-carboxylate
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Overview
Description
Ethyl 2-(morpholin-4-yl)-5-nitropyridine-3-carboxylate is a chemical compound that belongs to the pyridine family It is characterized by the presence of a morpholine ring, a nitro group, and an ethyl ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(morpholin-4-yl)-5-nitropyridine-3-carboxylate typically involves a multi-step process. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(morpholin-4-yl)-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The morpholine ring can be substituted with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anti-tumor properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(morpholin-4-yl)-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can modulate receptor activity or enzyme function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Similar structure with a cyano group instead of a nitro group.
4-(2-Morpholin-4-yl-ethyl)-phenylamine: Contains a phenyl ring instead of a pyridine ring.
Uniqueness
Ethyl 2-(morpholin-4-yl)-5-nitropyridine-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group and the morpholine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H15N3O5 |
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Molecular Weight |
281.26 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C12H15N3O5/c1-2-20-12(16)10-7-9(15(17)18)8-13-11(10)14-3-5-19-6-4-14/h7-8H,2-6H2,1H3 |
InChI Key |
FEUAPPZCSJKSLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N2CCOCC2 |
Origin of Product |
United States |
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